molecular formula C10H14N2O3 B15362339 tetrahydro-pyran-2-yl-1H-pyrazole-3-carboxylic acid methyl ester

tetrahydro-pyran-2-yl-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B15362339
M. Wt: 210.23 g/mol
InChI Key: XQUOKXIVUKMVLB-UHFFFAOYSA-N
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Description

Methyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a tetrahydropyran moiety attached to the pyrazole ring, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the Tetrahydropyran Group: The tetrahydropyran moiety can be introduced through a nucleophilic substitution reaction, where the pyrazole core reacts with a suitable tetrahydropyran derivative.

  • Esterification: The final step involves esterification, where the carboxylic acid group of the pyrazole is converted to its methyl ester form using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Methyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate has shown biological activity in various assays, making it a candidate for drug development. Its derivatives have been studied for their potential antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases, including infections and cancer.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it valuable in the development of new products.

Mechanism of Action

The mechanism by which Methyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial Action: Targets bacterial cell wall synthesis enzymes or metabolic pathways.

  • Anticancer Action: Targets cell division proteins or apoptosis pathways.

Comparison with Similar Compounds

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents.

  • Tetrahydropyran Derivatives: Compounds containing tetrahydropyran rings with various functional groups.

Uniqueness: Methyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3-carboxylate stands out due to its specific combination of the pyrazole ring and the tetrahydropyran moiety. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 1-(oxan-2-yl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-14-10(13)8-5-6-12(11-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3

InChI Key

XQUOKXIVUKMVLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CCCCO2

Origin of Product

United States

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